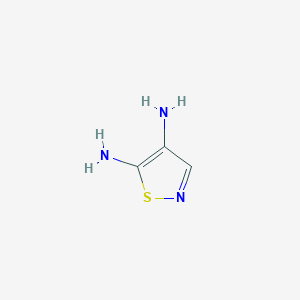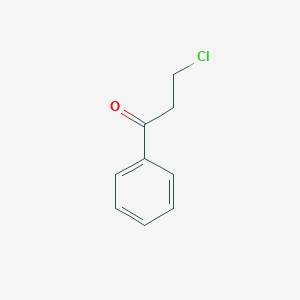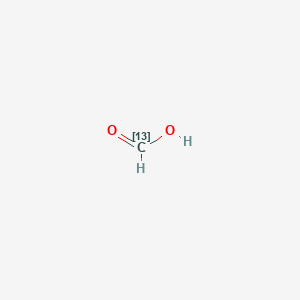
2-Hydroxy-1-nitrocarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1-nitrocarbazole is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is a nitrogen-containing heterocyclic compound that has a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1-nitrocarbazole is not fully understood. However, it has been suggested that it exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxy-1-nitrocarbazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Hydroxy-1-nitrocarbazole in lab experiments is its wide range of biological activities. It can be used to study various signaling pathways and their modulation. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 2-Hydroxy-1-nitrocarbazole is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Hydroxy-1-nitrocarbazole. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and its effects on cognitive function. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in various cancer types and to understand its mechanism of action. Additionally, studies are needed to optimize the synthesis method of 2-Hydroxy-1-nitrocarbazole to improve its solubility and yield.
Conclusion
In conclusion, 2-Hydroxy-1-nitrocarbazole is a nitrogen-containing heterocyclic compound that has a wide range of biological activities. It has been extensively studied for its potential applications in various fields, including cancer treatment and neurodegenerative disease. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways. It has several advantages for lab experiments, including its wide range of biological activities and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. There are several future directions for the study of 2-Hydroxy-1-nitrocarbazole, including its potential use in the treatment of neurodegenerative diseases and as an anti-cancer agent.
Métodos De Síntesis
The synthesis of 2-Hydroxy-1-nitrocarbazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminophenol with nitric acid and sulfuric acid. The reaction takes place under reflux conditions, and the product is isolated through crystallization. Another method involves the reaction of 2-chloro-1-nitrobenzene with urea in the presence of copper powder.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-nitrocarbazole has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated as a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
153654-35-4 |
|---|---|
Nombre del producto |
2-Hydroxy-1-nitrocarbazole |
Fórmula molecular |
C12H8N2O3 |
Peso molecular |
228.2 g/mol |
Nombre IUPAC |
1-nitro-9H-carbazol-2-ol |
InChI |
InChI=1S/C12H8N2O3/c15-10-6-5-8-7-3-1-2-4-9(7)13-11(8)12(10)14(16)17/h1-6,13,15H |
Clave InChI |
IGIBRGBZTUXOCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)[N+](=O)[O-] |
Otros números CAS |
153654-35-4 |
Sinónimos |
2-HYDROXY-1-NITROCARBAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



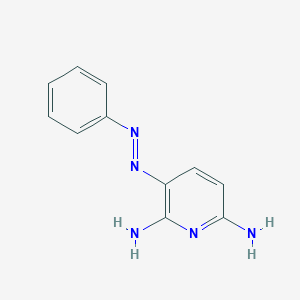
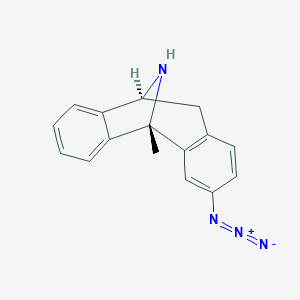
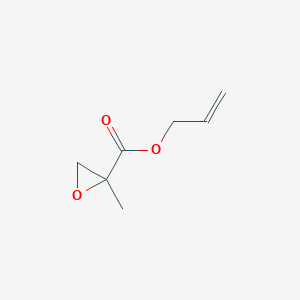
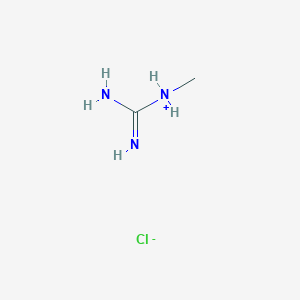
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
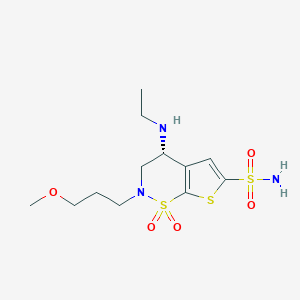
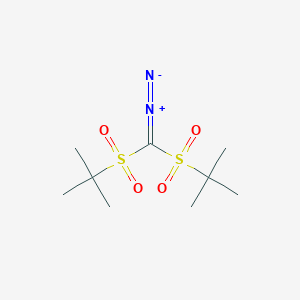
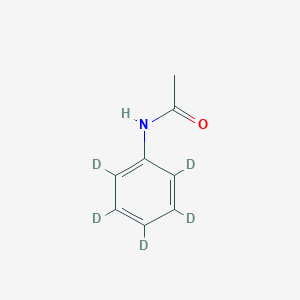
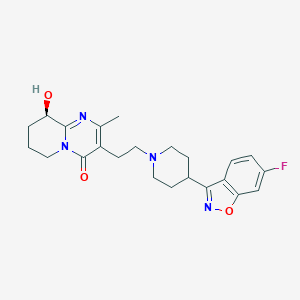
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)
